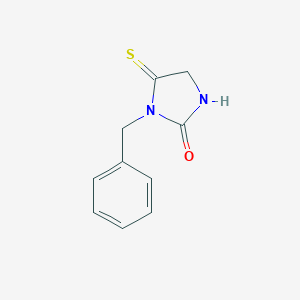
3-(Azepan-1-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Azepan-1-yl)propan-1-amine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It has a molecular weight of 229.19 g/mol . The compound is also known by several other names, including “1-(3-Amino-propyl)-homopiperidine Dihydrochloride” and "3-AZEPANYLPROPYLAMINE 2HCL" .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H . The Canonical SMILES representation is C1CCCN(CCCN)CC1.Cl.Cl . Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The exact mass is 228.1160041 g/mol and the monoisotopic mass is also 228.1160041 g/mol . The topological polar surface area is 29.3 Ų . The heavy atom count is 13 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research on derivatives of azepane, which is structurally related to "3-(Azepan-1-yl)propan-1-amine dihydrochloride," has shown significant chemical reactivity and potential for the synthesis of novel compounds with varied applications. Studies have demonstrated the synthesis of novel compounds with antioxidant activity, emphasizing the role of different amino acids in enhancing these activities (H. V. Kumar, C. K. Kumar, & N. Naik, 2009). Additionally, the formation of azepine and thiazole structures through reactions with organometallic reagents has been explored, showcasing the versatility of azepane derivatives in chemical synthesis (V. Shagun & N. Nedolya, 2015).
Antimicrobial Activity
A study on 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, related to the structural framework of "this compound," highlighted their potential antibacterial and antifungal activities. Some derivatives showed promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans, indicating the potential of azepane derivatives in developing new antimicrobial agents (Sergii Demchenko et al., 2020).
Antioxidant Properties
Derivatives of azepane have been synthesized and evaluated for their antioxidant activities. For instance, novel 5H-dibenz[b,f]azepine derivatives containing different aminophenols showed significant antioxidant properties in various in vitro models. These findings suggest that azepane derivatives can be potent antioxidants, which could be beneficial in combating oxidative stress-related diseases (H. Vijay Kumar & N. Naik, 2010).
Material Science Applications
Azepanium ionic liquids, derived from azepane, represent a new family of room-temperature ionic liquids with potential applications in green chemistry and material science. These compounds offer a sustainable alternative to traditional solvents and have been shown to possess unique properties such as wide electrochemical windows, which could be advantageous in various industrial and electrochemical applications (T. Belhocine et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-(azepan-1-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSZZQJHMPGHDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640692 |
Source


|
| Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118979-65-0 |
Source


|
| Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

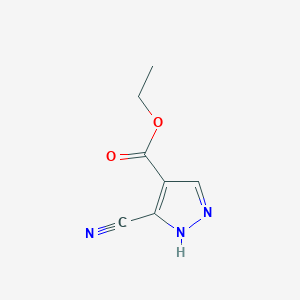

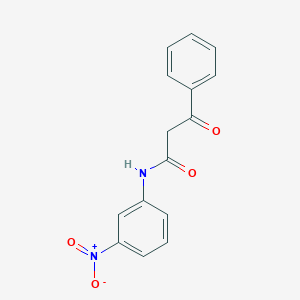
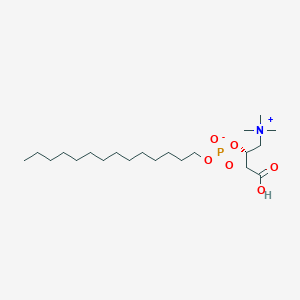
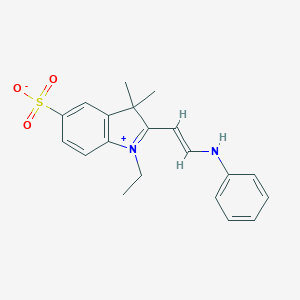
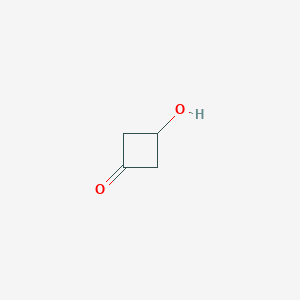


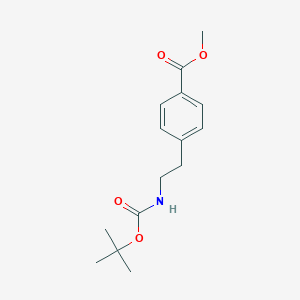
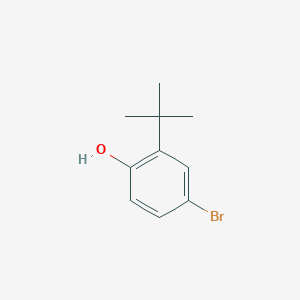
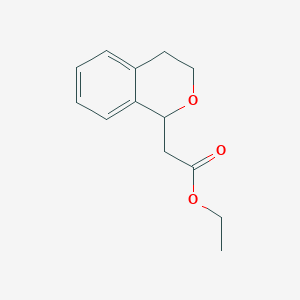
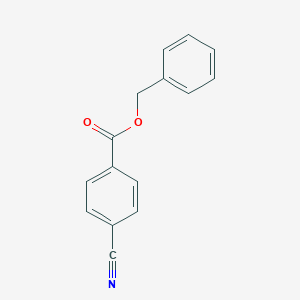
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
